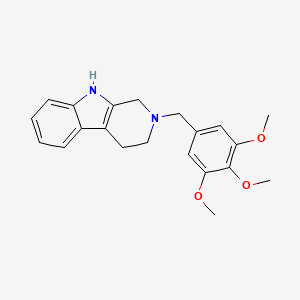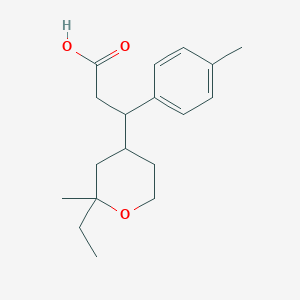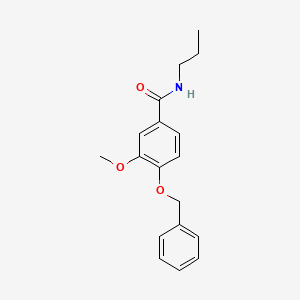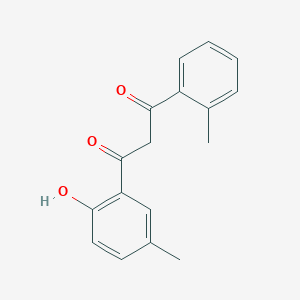
(2E)-3-(2-chlorophenyl)-N-(2-methoxyethyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(2-chlorophenyl)-N-(2-methoxyethyl)prop-2-enamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a chlorophenyl group, a methoxyethyl group, and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(2-chlorophenyl)-N-(2-methoxyethyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzaldehyde, 2-methoxyethylamine, and a suitable acylating agent.
Formation of Intermediate: The first step involves the condensation of 2-chlorobenzaldehyde with 2-methoxyethylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride.
Acylation: The final step involves the acylation of the amine with an acylating agent, such as acryloyl chloride, under basic conditions to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2E)-3-(2-chlorophenyl)-N-(2-methoxyethyl)prop-2-enamide can undergo oxidation reactions, typically involving the chlorophenyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced at the carbonyl group to form the corresponding amine. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as hydroxide, amine, or thiol groups in the presence of a suitable base or catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: (2E)-3-(2-chlorophenyl)-N-(2-methoxyethyl)prop-2-enamide is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the reactivity and selectivity of catalysts.
Biology and Medicine:
Pharmaceuticals: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory conditions.
Biological Probes: It can be used as a probe to study biological pathways and interactions at the molecular level.
Industry:
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2E)-3-(2-chlorophenyl)-N-(2-methoxyethyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
- (2E)-3-(2-bromophenyl)-N-(2-methoxyethyl)prop-2-enamide
- (2E)-3-(2-fluorophenyl)-N-(2-methoxyethyl)prop-2-enamide
- (2E)-3-(2-methylphenyl)-N-(2-methoxyethyl)prop-2-enamide
Comparison:
- Chlorine vs. Bromine/Fluorine/Methyl: The presence of different substituents on the phenyl ring (chlorine, bromine, fluorine, or methyl) can significantly influence the compound’s reactivity, stability, and biological activity. For example, the chlorine substituent in (2E)-3-(2-chlorophenyl)-N-(2-methoxyethyl)prop-2-enamide may confer different electronic and steric properties compared to bromine, fluorine, or methyl groups.
- Unique Properties: this compound may exhibit unique properties, such as higher reactivity in nucleophilic substitution reactions or enhanced binding affinity to specific biological targets, due to the presence of the chlorine substituent.
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(2-methoxyethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-16-9-8-14-12(15)7-6-10-4-2-3-5-11(10)13/h2-7H,8-9H2,1H3,(H,14,15)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKEQLPJDNLRCDU-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C=CC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCNC(=O)/C=C/C1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-chlorobenzyl)-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5228219.png)



![1-(2-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-2-oxoethyl)-2-piperidinone](/img/structure/B5228246.png)
![11-(3-methoxy-4-propoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5228250.png)
![4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5228257.png)

![4-[[(Z)-(1-oxo-3,4-dihydronaphthalen-2-ylidene)methyl]amino]benzenesulfonamide](/img/structure/B5228267.png)
![1-methyl-N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-1H-pyrazole-5-carboxamide](/img/structure/B5228270.png)
![1-(3-Fluoro-4-methylphenyl)-3-[2-(4-phenylpiperazin-1-yl)ethyl]urea](/img/structure/B5228278.png)
![N-[(1-hydroxycyclohexyl)methyl]-5-[(2-methylbenzimidazol-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B5228280.png)
![4-fluorophenyl 4-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B5228283.png)
![N-[5-[(2-methylphenyl)sulfamoyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B5228286.png)
